molecular formula C61H86O19 B117616 isohomohalichondrin B CAS No. 157078-48-3

isohomohalichondrin B

Cat. No. B117616
M. Wt: 1123.3 g/mol
InChI Key: WVWWZNXKZNACRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isohomohalichondrin B is a natural product that has been found to have significant anti-tumor activity. It is a member of the halichondrin family of compounds, which are isolated from the marine sponge Halichondria okadai. Isohomohalichondrin B has been the subject of extensive research due to its potential as a chemotherapeutic agent.

Mechanism Of Action

The mechanism of action of isohomohalichondrin B is not fully understood, but it is thought to involve the disruption of microtubule formation. Microtubules are an essential component of the cell cytoskeleton, and their disruption can lead to cell death. Isohomohalichondrin B has been shown to bind to the colchicine binding site of tubulin, which prevents microtubule formation and leads to cell death.

Biochemical And Physiological Effects

Isohomohalichondrin B has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors rely on for growth. Isohomohalichondrin B has also been found to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of isohomohalichondrin B is its potent anti-tumor activity. It has been shown to be effective against a variety of cancer cell lines, including those that are multi-drug resistant. Another advantage is its ability to inhibit angiogenesis, which is a promising target for cancer therapy.
One limitation of isohomohalichondrin B is its complexity, which makes its synthesis challenging. Another limitation is its potential toxicity, which must be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on isohomohalichondrin B. One direction is the development of analogs with improved pharmacological properties, such as increased potency or reduced toxicity. Another direction is the investigation of its potential as a combination therapy with other chemotherapeutic agents. Finally, the use of isohomohalichondrin B as a tool for studying microtubule dynamics and cell division could lead to new insights into the mechanisms of cancer cell growth and division.

Synthesis Methods

Isohomohalichondrin B is a complex molecule, and its synthesis presents a significant challenge. Several synthetic routes have been developed, but the most successful method involves the use of a chiral auxiliary to control the stereochemistry of the final product. This method has been used to produce sufficient quantities of the compound for use in research.

Scientific Research Applications

Isohomohalichondrin B has been the subject of extensive research due to its potential as a chemotherapeutic agent. It has been found to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and ovarian cancers. In addition, it has been shown to be effective against multi-drug resistant cancer cells.

properties

CAS RN

157078-48-3

Product Name

isohomohalichondrin B

Molecular Formula

C61H86O19

Molecular Weight

1123.3 g/mol

InChI

InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3

InChI Key

WVWWZNXKZNACRW-UHFFFAOYSA-N

SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C

synonyms

IHB cpd
isohomohalichondrin B

Origin of Product

United States

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